Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

IUPAC Nomenclature and Structural Representation

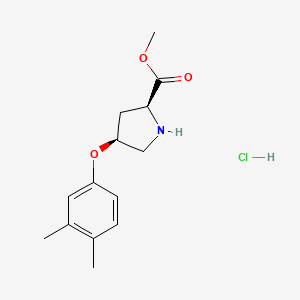

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (2S,4S)-4-(3,4-dimethylphenoxy)pyrrolidine-2-carboxylate hydrochloride. This nomenclature precisely describes the stereochemical configuration and functional group arrangement within the molecular structure. The designation (2S,4S) indicates the absolute configuration at carbon positions 2 and 4 of the pyrrolidine ring, both adopting the S configuration according to the Cahn-Ingold-Prelog priority rules. The 3,4-dimethylphenoxy substituent specifies the presence of two methyl groups at the meta and para positions of the phenoxy ring relative to the oxygen linkage.

The molecular structure consists of a five-membered pyrrolidine ring bearing a methyl carboxylate group at the 2-position and a 3,4-dimethylphenoxy group at the 4-position. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride counterion, forming the hydrochloride salt. The free base form of this compound has the molecular formula C₁₄H₁₉NO₃ with a molecular weight of 249.31 grams per mole. When considering the hydrochloride salt, the molecular formula becomes C₁₄H₂₀ClNO₃ with an increased molecular weight of approximately 285.77 grams per mole.

The stereochemistry at positions 2 and 4 is particularly significant for the compound's biological activity and chemical behavior. The (2S,4S) configuration creates a specific three-dimensional arrangement that influences the molecule's interaction with biological targets and its conformational preferences. The 3,4-dimethylphenoxy group introduces steric bulk and electronic effects that modulate the compound's overall properties compared to other phenoxy-substituted analogs.

Properties

IUPAC Name |

methyl (2S,4S)-4-(3,4-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-9-4-5-11(6-10(9)2)18-12-7-13(15-8-12)14(16)17-3;/h4-6,12-13,15H,7-8H2,1-3H3;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDPXZCPXLKTHG-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CC(NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry. It exhibits various biological activities that make it a candidate for further pharmacological studies. This article explores its biological properties, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- Chemical Formula : C₁₄H₁₉ClN₁O₃

- Molecular Weight : 285.76 g/mol

- CAS Number : 1217671-82-3

Research indicates that this compound may interact with various biological targets, influencing cellular pathways related to growth and apoptosis. The presence of the pyrrolidine ring is crucial for its activity, as it can mimic natural substrates in enzymatic reactions.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : Studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be in the range of 50-100 µg/mL .

- Fungal Activity : It has demonstrated fungicidal activity against common fungal pathogens, which could be beneficial in treating fungal infections.

Insecticidal Properties

The insecticidal activity of this compound has been evaluated:

- Field Trials : In agricultural settings, the compound exhibited effective insecticidal properties against pests such as aphids and beetles at concentrations as low as 375 g ai/ha .

Case Studies

- Antitumor Efficacy :

- Agricultural Applications :

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been studied for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets, leading to various pharmacological activities.

Potential Therapeutic Uses

- Anti-inflammatory Activity : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Neurological Applications : The compound's ability to cross the blood-brain barrier could position it as a potential treatment for neurological disorders.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to develop new drugs or chemical agents.

Synthetic Pathways

- Building Block for Pyrrolidine Derivatives : It can be utilized to create other pyrrolidine-based compounds that may have enhanced biological activity.

- Functionalization : The presence of the dimethylphenoxy group provides opportunities for further functionalization, leading to a variety of derivatives with distinct properties.

Biological Studies

The compound has been employed in biological studies to understand its interaction with enzymes and receptors.

Case Studies

- Enzyme Inhibition Studies : Initial studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant for drug development.

- Receptor Binding Assays : Investigations into its binding affinity to specific receptors have shown promise, suggesting potential roles in modulating receptor activity.

Data Tables

| Compound Name | Applications |

|---|---|

| Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate | Proteomics research |

| Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate | Potential anti-cancer activity |

Comparison with Similar Compounds

Key Observations:

Alkyl Groups (e.g., 3,4-dimethylphenoxy in the target compound vs. 2-sec-butylphenoxy in ) modulate steric effects and metabolic stability. Bulkier groups may hinder enzymatic degradation but reduce binding pocket compatibility . Aromatic Systems (e.g., naphthyloxy in ) enhance π-π stacking interactions, useful in materials science or receptor binding, but may compromise solubility .

Stereochemistry : All compounds retain the (2S,4S) configuration, emphasizing the importance of stereochemistry in maintaining biological activity or material properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, and how are stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves stereoselective formation of the pyrrolidine ring, followed by functionalization of the 4-position with a 3,4-dimethylphenoxy group. Key steps include:

- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to establish the (2S,4S) configuration. For example, highlights enantioselective Povarov reactions using Lewis acids like InCl₃ to achieve >99% enantiomeric excess (ee) in similar systems .

- Phenoxy Group Introduction : Nucleophilic aromatic substitution or Mitsunobu reactions to attach the 3,4-dimethylphenoxy moiety. reports yields of 77–81% for analogous phenoxy-substituted hydrazides via nucleophilic substitution .

- Final Purification : Crystallization or preparative HPLC (as in ) to isolate the hydrochloride salt with >98% purity .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : A multi-technique approach is used:

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for the pyrrolidine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns. provides comparable NMR data for phenoxy-containing analogs .

- IR : Ester carbonyl stretches (~1740 cm⁻¹) and phenolic C-O bonds (~1250 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 338.16).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity, referencing methods in .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C/75% RH for 4 weeks (per ICH guidelines).

- Light Sensitivity : UV-vis monitoring (λ = 254 nm) to detect photodegradation, particularly for the phenoxy group.

- Solution Stability : pH-dependent hydrolysis of the ester group (e.g., rapid degradation at pH >8). notes similar hydrolytic instability in pyrrolidine carboxamide hydrochlorides .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the enantioselectivity of the pyrrolidine ring formation?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereochemical control by stabilizing transition states. achieved 40% yield and full enantioselectivity using acetonitrile and InCl₃ .

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) vs. organocatalysts (e.g., proline derivatives) may alter ee. Contrasting results from (using InCl₃) and (azide-functionalized pyrrolidines) suggest catalyst-dependent pathways .

- Data Contradiction : Lower yields in (40%) vs. higher yields in (79–81%) may arise from competing side reactions in enantioselective systems.

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar impurities?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-carbon networks. used 2D-NMR to confirm stereochemistry in tetrahydroquinoline derivatives .

- LC-MS/MS : Identifies trace impurities (e.g., dimethylphenoxy regioisomers) via fragmentation patterns. ’s HPLC method with a C18 column and 0.1% TFA mobile phase is adaptable .

- X-ray Crystallography : Definitive structural assignment for ambiguous cases, though limited by crystal growth challenges.

Q. What computational methods predict the pharmacological activity of this compound?

- Methodological Answer :

- Docking Studies : Target enzymes (e.g., proteases, kinases) using software like AutoDock Vina. highlights sulfonylpiperidine derivatives as enzyme inhibitors, suggesting similar approaches .

- QSAR Modeling : Correlate substituent effects (e.g., 3,4-dimethylphenoxy lipophilicity) with bioactivity. Data from ’s hydrazide derivatives (logP ~1.4–2.1) can inform models .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.